molecular formula C18H20ClN5O2 B14100688 9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14100688
M. Wt: 373.8 g/mol
InChI Key: ILXJLXCGRHFPEL-UHFFFAOYSA-N
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Description

9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with a pyrimidine ring, and substituted with various functional groups such as chloro, methyl, and ethyl groups. The compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through the condensation of guanine with formamide under acidic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced by reacting the purine derivative with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions.

    Substitution Reactions: The chloro, methyl, and ethyl groups are introduced through nucleophilic substitution reactions using appropriate reagents like methyl iodide, ethyl bromide, and chlorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of dechlorinated derivatives or other reduced products.

    Substitution: Formation of substituted purine-pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests possible activity as an inhibitor of certain enzymes or receptors, making it a candidate for therapeutic research.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique properties may contribute to the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 9-(3-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 9-(3-chloro-2-methylphenyl)-3-methyl-1-ethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C18H20ClN5O2/c1-4-22-16(25)14-15(21(3)18(22)26)20-17-23(9-6-10-24(14)17)13-8-5-7-12(19)11(13)2/h5,7-8H,4,6,9-10H2,1-3H3

InChI Key

ILXJLXCGRHFPEL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C(=CC=C4)Cl)C)N(C1=O)C

Origin of Product

United States

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